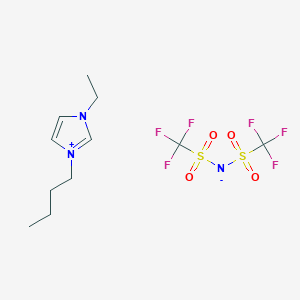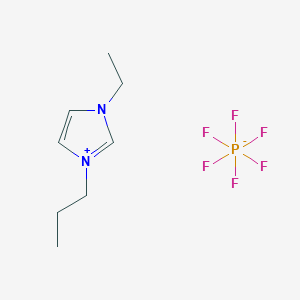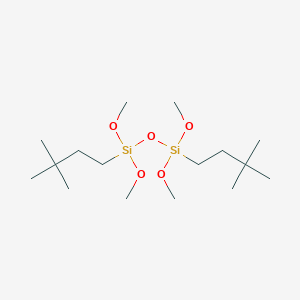
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane; 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is a type of organosilicon compound with a variety of industrial and scientific applications. It has been used in the synthesis of polymers, as an additive in lubricants, and as a surfactant for cleaning and degreasing. In recent years, it has also been studied for its potential use in biomedical and pharmaceutical applications.
科学的研究の応用
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been studied for its potential use in biomedical and pharmaceutical applications. It has been shown to have antimicrobial properties, and has been used in the synthesis of polymers-based drug delivery systems. In addition, it has been used in the synthesis of polymeric nanoparticles for the delivery of drugs and other therapeutic agents.
作用機序
The mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of water and other solvents, which allows it to penetrate cell membranes and interact with proteins and other molecules within the cell. In addition, it is believed to interact with the cell membrane, altering its permeability and allowing for the uptake of drugs and other therapeutic agents.
Biochemical and Physiological Effects
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation. In addition, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Finally, it has been shown to interact with proteins and other molecules within the cell, which can lead to changes in cell signaling pathways and the expression of genes.
実験室実験の利点と制限
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively non-toxic compound, making it safe to use in laboratory settings. In addition, it is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, it is important to note that 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a limited solubility in water and other solvents, which can make it difficult to use in some experiments.
将来の方向性
The potential applications of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) are still being explored. One potential future direction is the development of new drug delivery systems and nanomaterials based on this compound. In addition, further research into the biochemical and physiological effects of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to new therapeutic applications. Finally, further research into the mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to a better understanding of its potential uses and applications.
合成法
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethylbutyl alcohol with trimethylchlorosilane in the presence of a base, such as potassium hydroxide. The second step involves the reaction of the resulting silanol with dimethylchlorosilane in the presence of a base, such as potassium hydroxide. This two-step process yields 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%).
特性
IUPAC Name |
3,3-dimethylbutyl-[3,3-dimethylbutyl(dimethoxy)silyl]oxy-dimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si2/c1-15(2,3)11-13-22(17-7,18-8)21-23(19-9,20-10)14-12-16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQCMLFYROWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)O[Si](CCC(C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)
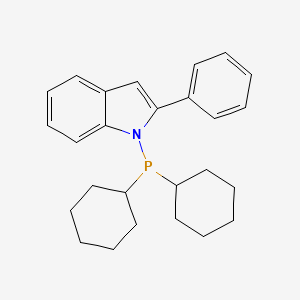

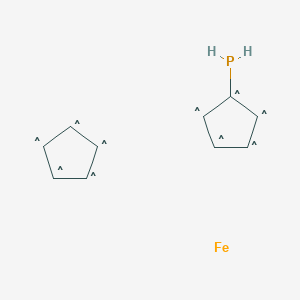

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)

